Methyl 3-methyl-2-nitrobenzoate
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry
The significance of Methyl 3-methyl-2-nitrobenzoate lies in its role as a versatile intermediate for the synthesis of more complex molecules. The nitro and ester groups are functional handles that can be readily transformed into other chemical moieties. For instance, the nitro group can be reduced to an amine, opening pathways to a wide array of derivatives, while the ester can be hydrolyzed to a carboxylic acid or converted to other functional groups.
In organic synthesis, this compound is a precursor for creating other specialized chemicals. A documented application is its use in the synthesis of methyl 3-formyl-2-nitrobenzoate. google.com This transformation highlights the utility of the methyl group, which can be selectively oxidized to an aldehyde, further expanding the synthetic possibilities.
While direct applications in marketed drugs are not prominent for this specific isomer, the structural motif is of high importance in medicinal chemistry. Closely related isomers and derivatives are key components in the synthesis of significant pharmaceutical agents. For example, the isomer Methyl 2-methyl-3-nitrobenzoate is a known intermediate in the production of Lenalidomide, an important anticancer drug used to treat multiple myeloma. innospk.com Furthermore, the parent acid, 3-Methyl-2-nitrobenzoic acid, is a crucial intermediate in the synthesis of agrochemicals like the insecticide Chlorantraniliprole. These examples underscore the value of the 3-methyl-2-nitrobenzoyl scaffold in developing biologically active molecules, thereby providing a strong context for the research and application of this compound itself as a potential building block in drug discovery and development programs.
Historical Perspective of Nitrobenzoate Chemistry
The chemistry of nitrobenzoates is deeply rooted in the history of organic chemistry, specifically in the development of electrophilic aromatic substitution reactions. The nitration of aromatic compounds, including benzene (B151609) and its derivatives, was one of the earliest and most studied of these reactions. wikipedia.org The reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid," to produce nitrobenzene (B124822) is a foundational process in industrial chemistry. wikipedia.org
The study of nitrating substituted benzenes, such as benzoic acid and its esters, began in the 19th century. Chemists sought to understand the "directing effects" of substituents already present on the aromatic ring. It was observed that electron-withdrawing groups, like the carboxylic acid or ester group, predominantly directed incoming electrophiles (such as the nitronium ion, NO₂⁺) to the meta-position. rsc.org Conversely, electron-donating groups directed incoming groups to the ortho- and para-positions.
The nitration of methyl benzoate, for instance, is a classic laboratory experiment that primarily yields methyl 3-nitrobenzoate. orgsyn.orgaiinmr.com This regioselectivity is explained by the stability of the intermediate carbocation (the sigma complex or Wheland intermediate) formed during the reaction. aiinmr.com The development of these fundamental principles allowed chemists to predict and control the outcomes of aromatic substitution reactions. The synthesis of more complex, polysubstituted benzene derivatives like this compound is a direct extension of this historical work. Achieving the synthesis of a specific isomer among many possibilities showcases the advanced understanding of reaction mechanisms and the development of more selective reagents, such as moving from simple mixed acid to systems like nitric acid in acetic anhydride (B1165640) to fine-tune the reaction's outcome. google.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5471-82-9 chembk.com |
| Molecular Formula | C₉H₉NO₄ chembk.com |
| Molar Mass | 195.17 g/mol chembk.com |
| Melting Point | 72-73°C chembk.com |
| Boiling Point (Predicted) | 286.3 ± 20.0 °C chembk.com |
| Flash Point | 128.4°C chembk.com |
| Density (Predicted) | 1.28 ± 0.06 g/cm³ chembk.com |
| Solubility | Soluble in Methanol (B129727) chembk.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHDBIXFFZVJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063933 | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
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Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-82-9 | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
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| Record name | Methyl 3-methyl-2-nitrobenzoate | |
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| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
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| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
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| Record name | 3-Methyl-2-nitrobenzoesäuremethylester | |
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| Record name | METHYL 3-METHYL-2-NITROBENZOATE | |
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Synthetic Methodologies for Methyl 3 Methyl 2 Nitrobenzoate
Alternative Synthetic Routes
Oxidation of Substituted Nitro-o-xylenes
One synthetic pathway to a precursor of Methyl 3-methyl-2-nitrobenzoate involves the oxidation of a substituted nitro-o-xylene. Specifically, 3-nitro-o-xylene can be oxidized to form 2-methyl-3-nitrobenzoic acid. In a documented procedure, this oxidation is carried out using a mixed catalyst system in the presence of an oxidizing agent. The reaction is typically heated to ensure the conversion of the methyl group to a carboxylic acid. Following the oxidation, the resulting 2-methyl-3-nitrobenzoic acid can be esterified to yield the final product, this compound.
A specific example of this oxidation process involves treating 3-nitro-o-xylene with a combination of cobalt(II) acetate (B1210297) and manganese(II) acetate as catalysts, with n-hexanoic acid as the solvent and hydrogen peroxide as the oxidizing agent. chemicalbook.com The reaction is maintained at a controlled temperature of 60°C for 12 hours. chemicalbook.com This method has been reported to produce 2-methyl-3-nitrobenzoic acid with a yield of 87%. chemicalbook.com
| Reactant | Catalysts | Oxidizing Agent | Solvent | Temperature | Time | Product | Yield |
| 3-Nitro-o-xylene | Cobalt(II) acetate, Manganese(II) acetate | Hydrogen peroxide | n-Hexanoic acid | 60°C | 12 h | 2-Methyl-3-nitrobenzoic acid | 87% |
Esterification of 3-Methyl-2-nitrobenzoic Acid
A direct and common method for the synthesis of this compound is the esterification of 3-methyl-2-nitrobenzoic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride is a reagent that can be used to facilitate this transformation.
In a specific preparation, 3-methyl-2-nitrobenzoic acid is reacted with methanol and thionyl chloride. prepchem.com The mixture is heated to reflux overnight to ensure the completion of the reaction. prepchem.com After the reaction period, the excess methanol is distilled off. The work-up procedure involves the addition of water and neutralization with sodium hydroxide (B78521) to a pH of 7, which leads to the precipitation of the product. prepchem.com This process has been shown to be highly efficient, with a reported yield of 93.5%. prepchem.com
| Reactant | Reagents | Conditions | Product | Yield |
| 3-Methyl-2-nitrobenzoic acid | Methanol, Thionyl chloride | Reflux overnight | This compound | 93.5% |
Optimization of Reaction Conditions for Industrial Scale Production
For the large-scale production of this compound, the optimization of reaction conditions is crucial to maximize yield, improve selectivity, and ensure economic viability. A patented method highlights a process starting from methyl 3-methylbenzoate (B1238549), which undergoes nitration. google.com This industrial approach focuses on replacing traditional nitrating agents to enhance the process.
The method utilizes a nitrating mixture of acetic anhydride (B1165640) and nitric acid, which has been found to improve both the selectivity and the yield of the reaction. google.com The reaction temperature is controlled between 0°C and 50°C, with a reaction time ranging from 0.25 to 3 hours. google.com This process is designed to be suitable for industrial production due to its relatively mild conditions and high efficiency. google.com The use of acetic anhydride instead of sulfuric acid as a catalyst is a key feature of this optimized process. google.com
| Starting Material | Nitrating Agent | Catalyst | Temperature | Time | Key Advantage |
| Methyl 3-methylbenzoate | Nitric acid | Acetic anhydride | 0-50°C | 0.25-3 h | High selectivity and yield, suitable for industrial scale |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in the chemical industry. For the synthesis of this compound, green chemistry principles are being applied to reduce waste and avoid the use of hazardous reagents.
A significant green advancement is the replacement of sulfuric acid with acetic anhydride in the nitration of methyl 3-methylbenzoate. google.com This substitution is advantageous as it improves the cleanliness of the industrial synthesis and significantly reduces environmental pollution by avoiding the production of large quantities of acidic wastewater. google.com This approach not only has environmental benefits but also contributes to reduced consumption of materials and lower production costs. google.com Another green aspect is the potential for solvent recovery. In related multi-step syntheses, solvents like ethanol (B145695) and acetic anhydride can be distilled and recycled with high recovery rates, further minimizing waste.
| Traditional Method | Green Alternative | Environmental Benefit | Economic Benefit |
| Sulfuric acid as catalyst in nitration | Acetic anhydride as catalyst | Reduces acidic wastewater and environmental pollution google.com | Reduces consumption and production costs google.com |
| Single-use solvents | Solvent distillation and recycling | Mitigates waste generation | Lowers raw material costs |
Reaction Mechanisms and Pathways of Methyl 3 Methyl 2 Nitrobenzoate
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. scribd.com The synthesis of methyl 3-methyl-2-nitrobenzoate from methyl 3-methylbenzoate (B1238549) proceeds through this mechanistic framework.
The nitration of aromatic compounds requires a potent electrophile, as the electron-rich pi system of the benzene (B151609) ring is not sufficiently nucleophilic to react with nitric acid alone. periodicchemistry.comlibretexts.org The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. chemguide.co.ukjove.com
In this acid-base reaction, the stronger acid, sulfuric acid, protonates the hydroxyl group of nitric acid. libretexts.orgaiinmr.com This protonation converts the hydroxyl group into a good leaving group (water). periodicchemistry.commasterorganicchemistry.com Subsequent loss of a water molecule from the protonated nitric acid yields the highly reactive and linear nitronium ion. jove.comyoutube.com
Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This equilibrium lies far to the right, ensuring a sufficient concentration of the nitronium ion to drive the electrophilic substitution reaction. chemvista.org
Once formed, the nitronium ion is attacked by the nucleophilic π-electron system of the methyl 3-methylbenzoate ring. jove.comaiinmr.com This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. rsc.orgbyjus.comvaia.com In this step, the aromaticity of the ring is temporarily disrupted, and the carbon atom that bonds to the nitro group becomes sp³-hybridized. byjus.com
The positive charge in the arenium ion is delocalized across the remaining sp²-hybridized carbons of the ring through resonance, specifically at the positions ortho and para to the point of electrophilic attack. mnstate.eduaskthenerd.com This delocalization stabilizes the intermediate. The final step of the mechanism involves the removal of a proton from the sp³-hybridized carbon by a weak base, such as water or the bisulfate ion (HSO₄⁻), which restores the aromaticity of the ring and yields the final product, this compound. masterorganicchemistry.combyjus.com
The position of nitration on the methyl 3-methylbenzoate ring is dictated by the directing effects of the two existing substituents: the methyl group (-CH₃) and the methyl ester group (-COOCH₃).
Methyl Group (-CH₃): This is an alkyl group, which is electron-donating through induction. libretexts.org It is considered an activating group and an ortho, para-director. It stabilizes the arenium ion intermediate when the attack occurs at the positions ortho or para to it, due to the positive charge being placed on the carbon bearing the methyl group. askthenerd.com
Methyl Ester Group (-COOCH₃): This group is electron-withdrawing due to both induction and resonance. youtube.com It is a deactivating group and a meta-director. scribd.comchegg.com It destabilizes the arenium ion when the attack is at the ortho or para positions because this would place a positive charge adjacent to the already electron-deficient carbon of the carbonyl group. youtube.comyoutube.com
In methyl 3-methylbenzoate, the substituents are meta to each other. The directing effects are as follows:
The methyl group at C3 directs incoming electrophiles to positions C2, C4, and C6 (ortho and para positions).
The methyl ester group at C1 directs incoming electrophiles to position C5 (meta position).
The formation of This compound indicates that the nitration occurs at one of the positions ortho to the activating methyl group. The positions are not equivalent:
Position 2: Ortho to the methyl group and ortho to the ester group.
Position 4: Ortho to the methyl group and para to the ester group.
Position 6: Ortho to the methyl group and ortho to the ester group.
While both the methyl and ester groups influence the regioselectivity, the activating effect of the methyl group is generally stronger in directing the electrophile. However, steric hindrance from the adjacent methyl ester group can influence the distribution of ortho and para products. The formation of the 2-nitro isomer is a result of the complex interplay between these electronic and steric factors.
Table 1: Directing Effects of Substituents in Aromatic Nitration
| Substituent | Type | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CH₃ (Methyl) | Activating | Electron-donating (Induction) | ortho, para |
| -COOCH₃ (Methyl Ester) | Deactivating | Electron-withdrawing (Resonance & Induction) | meta |
Transformations of the Nitro Group
The nitro group in this compound is a versatile functional group that can be transformed into other functionalities, most notably an amino group. This transformation opens up pathways to a variety of other derivatives.
The reduction of the nitro group to an amino group is a common and synthetically useful transformation. innospk.com This can be achieved using various reducing agents. wikipedia.org Common methods include:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. jove.comwikipedia.orgguidechem.com This is often a clean and efficient method. A described procedure for a similar compound involves hydrogenation at elevated temperature and pressure to achieve a high yield. guidechem.com
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). prepchem.comyoutube.com
The reduction of this compound yields methyl 2-amino-3-methylbenzoate. guidechem.com Under harsh acidic or basic conditions used in some reduction methods, the ester group can be susceptible to hydrolysis, which would lead to the formation of 3-methyl-2-aminobenzoic acid. google.comsciencemadness.org
Reaction for Reduction of Nitro Group: C₆H₃(CH₃)(NO₂)(COOCH₃) + Reducing Agent → C₆H₃(CH₃)(NH₂)(COOCH₃)
The resulting amino compound, methyl 2-amino-3-methylbenzoate or 3-methyl-2-aminobenzoic acid, is a valuable intermediate for further synthesis. The amino group can undergo a range of reactions, including:
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce groups like -Cl, -Br, -CN, or -OH. For instance, methyl 2-amino-3-methylbenzoate can be diazotized and subsequently treated with sulfur dioxide to form a sulfonyl chloride derivative. guidechem.com
Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides.
Chlorination: 2-Amino-3-methylbenzoic acid can undergo chlorination to produce compounds like 2-amino-3-methyl-5-chlorobenzoic acid, another important synthetic intermediate. google.com
Heterocycle Formation: These amino-anthranilate derivatives are key precursors in the synthesis of various heterocyclic compounds, such as quinazolines and benzodiazepines, which are important scaffolds in medicinal chemistry.
Ester Group Transformations
The ester functional group in this compound is a key site for chemical modification, allowing for its conversion into other important functional groups.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-methyl-2-nitrobenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.
Under basic conditions, the ester is typically heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521), to yield the sodium salt of the carboxylic acid. Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the 3-methyl-2-nitrobenzoic acid. orgsyn.orggoogle.com It is crucial to pour the solution of the sodium salt into the acid to prevent the formation of a less soluble acid salt. orgsyn.org A patent discloses that for the hydrolysis of a similar compound, 3-methyl-2-nitrobenzoic acid n-butyl ester, reacting with a 12% aqueous hydrochloric acid solution for 6-7 hours at room temperature can yield 3-methyl-2-nitrobenzoic acid. google.com
Acid-catalyzed hydrolysis is also a viable method, involving heating the ester with a dilute mineral acid. quora.com For instance, a related patent describes the use of hydrochloric acid, sulfuric acid, nitric acid, or glacial acetic acid, with mass fractions ranging from 3% to 50%, for the acid hydrolysis of the ester. google.com
The following table summarizes the conditions for the hydrolysis of related nitrobenzoate esters.
| Reactant | Reagents | Conditions | Product | Yield |
| Methyl m-nitrobenzoate | 1. NaOH, H₂O 2. conc. HCl | 1. Boil for 5-10 minutes 2. Cool to room temperature | m-Nitrobenzoic acid | 90-96% |
| 3-Methyl-2-nitrobenzoic acid n-butyl ester | 12% aqueous HCl | Room temperature, 6-7 hours | 3-Methyl-2-nitrobenzoic acid | 78.62% |
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. While specific research on the transesterification of this compound is not widely documented in the provided results, the principles of transesterification are well-established for similar esters. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess.
Methyl Group Functionalization
The methyl group attached to the benzene ring of this compound offers another avenue for synthetic modification, allowing for the introduction of new functional groups.
The benzylic methyl group can be halogenated, most commonly brominated, to produce methyl 2-(bromomethyl)-3-nitrobenzoate. chemicalbook.com This reaction is a critical step in the synthesis of various pharmaceutical compounds, including the anticancer drug lenalidomide. chemicalbook.com The bromination is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a suitable solvent like acetonitrile (B52724). google.com The reaction is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and requires heating. google.com One patented process describes heating methyl 2-methyl-3-nitrobenzoate with NBS and AIBN in acetonitrile at 55-60°C for 12 hours. google.com Another variation uses 1,3-dibromo-5,5-dimethylhydantoin and AIBN in acetonitrile, with heating to 55-75°C for 12-15 hours. google.com The resulting methyl 2-(bromomethyl)-3-nitrobenzoate is a valuable intermediate due to the presence of the reactive benzyl (B1604629) bromide unit and the electron-withdrawing nitro group. chemicalbook.com
The table below outlines the reaction conditions for the bromination of methyl 2-methyl-3-nitrobenzoate.
| Reactant | Brominating Agent | Initiator | Solvent | Temperature | Time | Product |
| Methyl 2-methyl-3-nitrobenzoate | N-bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Acetonitrile | 55-60°C | 12 hours | Methyl 2-(bromomethyl)-3-nitrobenzoate |
| Methyl 2-methyl-3-nitrobenzoate | 1,3-Dibromo-5,5-dimethylhydantoin | Azobisisobutyronitrile (AIBN) | Acetonitrile | 55-75°C | 12-15 hours | Methyl 2-(bromomethyl)-3-nitrobenzoate |
The methyl group of this compound can be oxidized to a formyl group, yielding methyl 3-formyl-2-nitrobenzoate. google.com This product is a key intermediate in the synthesis of Niraparib, a PARP inhibitor used in cancer therapy. nbinno.comchemicalbook.comtheclinivex.com
One synthetic route involves a two-step process. First, the methyl group is chlorinated to a dichloromethyl group. This is achieved by reacting this compound with chlorine gas in a solvent like dichloromethane (B109758) or dichloroethane, often under UV light irradiation. google.com The molar ratio of the starting material to chlorine can range from 1:2 to 1:10. google.com In the second step, the resulting methyl 3-(dichloromethyl)-2-nitrobenzoate is hydrolyzed to the desired aldehyde. This hydrolysis is carried out in the presence of a zinc chloride aqueous solution and a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide. google.com It is important to maintain the pH of the reaction system between 6 and 8 to prevent the hydrolysis of the ester group. google.com
Another approach mentioned involves the oxidation of methyl 3-(bromomethyl)-2-nitrobenzoate using an N-oxide, such as N-methylmorpholine-N-oxide, in an aqueous acetonitrile solution. google.com
The table below details a method for the oxidation of the methyl group.
| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Intermediate/Product |
| 1. Chlorination | This compound, Chlorine | UV light | Dichloromethane or Dichloroethane | - | Methyl 3-(dichloromethyl)-2-nitrobenzoate |
| 2. Hydrolysis | Methyl 3-(dichloromethyl)-2-nitrobenzoate | Zinc chloride, Phase transfer catalyst | Toluene | pH 6-8 | Methyl 3-formyl-2-nitrobenzoate |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information on the chemical environment of individual protons and carbon atoms.
The proton NMR (¹H NMR) spectrum of Methyl 3-methyl-2-nitrobenzoate provides key information for its structural assignment. In a deuterated chloroform (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the aromatic and methyl protons. chemicalbook.com
A sharp singlet observed at δ 2.36 ppm is assigned to the protons of the methyl group attached to the aromatic ring (Ar-CH₃). Another singlet appears further downfield at δ 3.89 ppm, corresponding to the three protons of the ester's methyl group (-OCH₃). The aromatic region of the spectrum shows a multiplet between δ 7.40-7.51 ppm, which integrates to two protons, and another multiplet at δ 7.84 ppm, integrating to one proton. These signals represent the three protons on the substituted benzene (B151609) ring. chemicalbook.com
Table 1: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.36 | Singlet (s) | 3H | Ar-CH₃ |
| 3.89 | Singlet (s) | 3H | -OCH₃ |
| 7.40-7.51 | Multiplet (m) | 2H | Ar-H |
| 7.84 | Multiplet (m) | 1H | Ar-H |
Source: ChemicalBook chemicalbook.com
While specific experimental ¹³C NMR data for this compound is not widely documented, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 3-methyl-2-nitrobenzoic acid. chemicalbook.com The spectrum would be expected to show nine distinct carbon signals. The carbonyl carbon of the ester group would appear significantly downfield (typically δ 160-170 ppm). The six aromatic carbons would resonate in the δ 120-150 ppm range, with the carbons directly attached to the nitro and carboxyl groups showing the largest shifts. The two methyl carbons would appear in the upfield region of the spectrum, with the ester methyl carbon (-OCH₃) typically around δ 50-55 ppm and the aromatic methyl carbon (Ar-CH₃) resonating at approximately δ 15-20 ppm.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, it would show correlations among the three aromatic protons, helping to establish their connectivity on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique, or its more modern counterpart the HSQC (Heteronuclear Single Quantum Coherence), would identify which protons are directly attached to which carbon atoms. It would show a correlation peak between the signal at δ 2.36 ppm and the Ar-CH₃ carbon signal, and another between the δ 3.89 ppm signal and the -OCH₃ carbon signal.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to deduce structural features by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound, with a molecular formula of C₉H₉NO₄, the calculated exact mass is 195.0532 Da. An experimental HRMS measurement would aim to confirm this exact mass, thereby verifying the elemental composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating components of a mixture and identifying them. It is widely used for purity assessment and the identification of trace-level impurities. The technique has been successfully developed to identify and quantify isomeric impurities of similar compounds, such as Methyl-2-methyl-3-nitrobenzoate, in pharmaceutical ingredients. amazonaws.com
In a GC-MS analysis of this compound, the compound would first be separated on a GC column, and its retention time would serve as an identifying characteristic. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), generating a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule.
The fragmentation pattern of methyl nitrobenzoate isomers generally involves characteristic losses. brainly.com The molecular ion peak (M⁺) would be expected at an m/z of 195. Common fragmentation pathways would likely include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 164, and the loss of the nitro group (-NO₂) to yield a fragment at m/z 149. Further fragmentation could lead to other characteristic ions, aiding in the structural confirmation. brainly.com
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Ion | Predicted Origin |
|---|---|---|
| 195 | [M]⁺ | Molecular Ion |
| 164 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 149 | [M - NO₂]⁺ | Loss of the nitro group |
| 135 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
This table is based on general fragmentation patterns of related compounds. brainly.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methyl-2-nitrobenzoic acid |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of molecules. For this compound, these methods provide characteristic spectral fingerprints that arise from the vibrations of its specific chemical bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions corresponding to its primary functional groups: the ester, the nitro group, and the substituted benzene ring. While a definitive spectrum for this specific compound is not widely published, the expected absorption regions can be accurately predicted based on the analysis of structurally similar compounds, such as methyl 3-nitrobenzoate.
The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1735-1750 cm⁻¹. Another key indicator for the ester functionality is the C-O stretching vibration, which typically results in a strong band between 1160 and 1210 cm⁻¹.
The presence of the nitro (-NO₂) group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1490-1550 cm⁻¹ and a symmetric stretch appearing in the 1315-1355 cm⁻¹ region. sciencing.com
The aromatic nature of the molecule is confirmed by several bands. The C-H stretching vibrations of the benzene ring are anticipated just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. The aromatic C=C stretching vibrations produce characteristic absorptions at approximately 1600 cm⁻¹ and 1475 cm⁻¹. sciencing.com Furthermore, C-H bending vibrations associated with the substitution pattern on the benzene ring provide additional structural information.
The aliphatic C-H stretching of the two methyl groups (one on the ring and one in the ester moiety) is expected in the 2800-2950 cm⁻¹ range, with a corresponding bending absorption near 1375 cm⁻¹. sciencing.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Benzene Ring | 3030 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2800 - 2950 | Medium |
| C=O Stretch | Ester | 1735 - 1750 | Strong |
| C=C Stretch | Aromatic Ring | ~1600, ~1475 | Medium |
| NO₂ Asymmetric Stretch | Nitro Group | 1490 - 1550 | Strong |
| -CH₃ Bend | Methyl Group | ~1375 | Medium |
| NO₂ Symmetric Stretch | Nitro Group | 1315 - 1355 | Strong |
| C-O Stretch | Ester | 1160 - 1210 | Strong |
| C-H Bend (Aromatic) | Benzene Ring | 690 - 880 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound is readily available, the Raman spectrum of its precursor, 3-methyl-2-nitrobenzoic acid, has been documented. chemicalbook.com For the target molecule, the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring are expected to be particularly strong in the Raman spectrum. Conformational analysis, studying the rotational isomers (conformers) that may exist due to rotation around single bonds, could potentially be explored through low-frequency Raman spectroscopy, although such studies have not been reported for this compound.
X-ray Crystallography for Solid-State Structure Determination
Despite its utility, a search of the current scientific literature and crystallographic databases reveals that the crystal structure of this compound has not yet been determined and reported. Consequently, specific data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
For context, X-ray diffraction (XRD) patterns have been reported for the precursor compound, 3-methyl-2-nitrobenzoic acid, indicating its crystalline nature. researchgate.net Additionally, the crystal structure of a related compound, methyl 2-hydroxy-3-nitrobenzoate, has been solved, revealing a monoclinic crystal system. nih.gov However, these findings cannot be directly extrapolated to determine the solid-state structure of this compound. The determination of its crystal structure would require future experimental work involving the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.
Computational and Theoretical Chemistry Studies of Methyl 3 Methyl 2 Nitrobenzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
No dedicated studies reporting quantum chemical calculations for the molecular geometry and electronic structure of Methyl 3-methyl-2-nitrobenzoate were identified.
Density Functional Theory (DFT) and Ab Initio Methods
There are no available DFT or ab initio calculations that specifically detail the optimized geometry, bond lengths, bond angles, or electronic properties (such as HOMO-LUMO gaps and Mulliken atomic charges) for this compound. While DFT has been applied to its synthetic derivatives, the primary calculations for this specific molecule are not documented in the literature. researchgate.net
Basis Set Selection and Level of Theory Considerations
Information regarding the selection of basis sets or the specific levels of theory employed for computational studies of this compound is not available, as no such studies have been published.
Conformational Analysis and Energy Landscape
No published research was found that details the conformational analysis of this compound. Consequently, there is no information on its rotational isomers, potential energy surfaces, or the energy barriers between different conformations.
Thermochemical Properties and Energetic Analysis
There are no available studies reporting the thermochemical properties of this compound. Data regarding its enthalpy of formation, entropy, or heat capacity, whether determined by computational analysis or experimental calorimetry, is absent from the scientific literature.
Reaction Pathway Modeling and Transition State Analysis
While this compound is used in various syntheses, including aminolysis and as a precursor for condensation reactions, computational modeling of these reaction pathways is not available. nih.gov There are no published studies on the transition state analysis for reactions involving this molecule.
Spectroscopic Property Prediction and Correlation with Experimental Data
No computational studies have been found that predict the spectroscopic properties (e.g., ¹H NMR, ¹³C NMR, IR) of this compound and correlate these predictions with experimental data.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
The strategic placement of reactive sites on Methyl 3-methyl-2-nitrobenzoate makes it a crucial precursor for synthesizing various heterocyclic structures that form the core of many pharmaceutical agents. google.com Its application is particularly notable in the creation of anticancer drugs and other bioactive compounds.
This compound is a pivotal starting material in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma and other hematological disorders. google.comchemhume.co.uksavemyexams.com The synthesis leverages the compound as a key intermediate to construct the drug's isoindolinone core.
The typical synthetic route begins with the radical bromination of the methyl group on this compound using a brominating agent like N-bromosuccinimide (NBS). orgsyn.orgsigmaaldrich.com This reaction yields methyl 2-(bromomethyl)-3-nitrobenzoate. This activated intermediate is then cyclized with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. orgsyn.orgresearchgate.net This crucial step forms the nitro-precursor of Lenalidomide, specifically 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione. orgsyn.orgacs.org The final step in the sequence is the reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation, to produce Lenalidomide. acs.org
Table 1: Key Synthetic Steps for Lenalidomide from this compound
| Step | Starting Material | Reagent(s) | Product | Purpose |
| 1. Bromination | This compound | N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (B127087), Radical Initiator (e.g., AIBN) | Methyl 2-(bromomethyl)-3-nitrobenzoate | Activation of the methyl group for cyclization. orgsyn.orgsigmaaldrich.com |
| 2. Cyclization | Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione hydrochloride, Base (e.g., Triethylamine) | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Formation of the isoindolinone ring system. orgsyn.orgresearchgate.net |
| 3. Reduction | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Reducing agent (e.g., H₂ over Pd/C catalyst, or Iron powder) | Lenalidomide | Conversion of the nitro group to the essential primary amine. sigmaaldrich.comacs.org |
The compound also serves as a valuable precursor in the synthesis of functionalized indoles, which are prevalent scaffolds in medicinal chemistry. A well-documented example is its use in the preparation of methyl indole-4-carboxylate.
An established procedure published in Organic Syntheses details a multi-step pathway starting from this compound. The synthesis first involves the bromination of the benzylic methyl group to form methyl 2-bromomethyl-3-nitrobenzoate. This intermediate is then converted into a Wittig salt, (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide, by reacting it with triphenylphosphine. The subsequent Wittig reaction with formaldehyde, followed by a palladium-catalyzed reductive cyclization, ultimately yields methyl indole-4-carboxylate. This transformation highlights the utility of the ortho-methyl and nitro groups in constructing the fused heterocyclic ring system of the indole.
This compound is a precursor for the synthesis of other important heterocyclic systems, including isoquinolines and isocoumarins. google.com It has been specifically cited as a starting material for the preparation of 5-nitroisocoumarin and 5-aminoisoquinolin-1(2H)-one. These syntheses capitalize on the existing functionalities of the benzene (B151609) ring to build the adjacent heterocyclic ring. The nitro group can be carried through the synthesis and then reduced at a later stage to an amino group, as seen in the formation of 5-aminoisoquinolin-1(2H)-one, providing a handle for further functionalization.
Building Block for Agrochemicals
Beyond pharmaceuticals, this compound and its parent acid are important intermediates in the agrochemical industry. The compound is a documented raw material for producing 2-amino-5-chloro-N,3-dimethylbenzamide, a molecule with applications in pesticide development. The structural motifs derived from this starting material are incorporated into more complex molecules designed to have specific biological activities relevant to agriculture.
Preparation of Substituted Nitroaromatic Compounds
This compound is itself a substituted nitroaromatic compound and serves as a versatile platform for creating other, more complex nitroaromatics. The existing substituents direct further reactions and can be chemically modified. For instance, the methyl group can be oxidized or halogenated, and the ester can be hydrolyzed or transesterified.
A notable example is the synthesis of methyl 3-formyl-2-nitrobenzoate. This conversion is achieved through a two-step process starting with the chlorination of the methyl group to form 3-(dichloromethyl)-2-nitrobenzoate. This chlorinated intermediate is then subjected to hydrolysis, often facilitated by a phase transfer catalyst, to yield the final aldehyde product, methyl 3-formyl-2-nitrobenzoate. This transformation provides a new reactive handle (the formyl group) for subsequent synthetic operations.
Table 2: Examples of Transformations to Other Substituted Nitroaromatics
| Starting Material | Reaction Type | Key Reagents | Product | Reference |
| This compound | Radical Bromination | N-Bromosuccinimide (NBS) | Methyl 2-(bromomethyl)-3-nitrobenzoate | |
| This compound | Chlorination/Hydrolysis | Chlorine, then ZnCl₂/H₂O | Methyl 3-formyl-2-nitrobenzoate | |
| This compound | Condensation | Aromatic aldehydes, DBU | Substituted nitrostyrene (B7858105) benzoic acids |
Utilization in Multi-step Organic Syntheses
The role of this compound as a key starting material is most evident in its application in complex, multi-step synthetic sequences. The syntheses of Lenalidomide and methyl indole-4-carboxylate are prime examples where the initial structure of the compound is systematically elaborated through a series of reactions to build a significantly more complex target molecule. sigmaaldrich.com Its utility in these pathways underscores its value as a reliable and versatile building block, allowing chemists to efficiently construct core scaffolds of biologically active compounds.
Advanced Analytical Methodologies for Detection and Quantification
High Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Methyl 3-methyl-2-nitrobenzoate, valued for its high resolution and sensitivity. moravek.com The development of a robust and reliable HPLC method is a meticulous process that involves the careful optimization of several key parameters, including the stationary phase, mobile phase composition, and detector selection. rjptonline.org
Stationary Phase and Mobile Phase Optimization
Achieving a successful separation of this compound from potential impurities hinges on the appropriate selection of the stationary phase. nih.gov For the analysis of nitroaromatic compounds, reversed-phase columns, especially C18 (octadecylsilyl) and Phenyl Hydride columns, are frequently utilized. researchgate.netmtc-usa.com These columns separate compounds based on their hydrophobicity. rjptonline.org The characteristics of the stationary phase, such as particle size, play a significant role, with smaller particles generally leading to higher resolution separations. sielc.com
The mobile phase composition is carefully optimized to obtain the desired retention time and peak shape for the analyte. Typically, a mixture of an aqueous component, like water or a buffer (e.g., phosphoric acid or formic acid), and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is used. researchgate.netsielc.comresearchgate.net The ratio of these components is adjusted to control the elution strength; for instance, increasing the proportion of the organic solvent will typically result in shorter retention times. lth.se The choice between these solvents and buffers depends on factors like the desired selectivity and compatibility with the detection method, such as mass spectrometry. sielc.com
Detector Selection (e.g., UV, PDA)
The presence of a nitro group and a benzene (B151609) ring in this compound makes it a strong absorber of ultraviolet (UV) light. shimadzu.com This characteristic renders UV and Photodiode Array (PDA) detectors highly effective for its detection. gentechscientific.comshimadzu.com A standard UV detector measures absorbance at a single, specific wavelength, while a PDA detector captures the entire UV-visible spectrum of the eluting compound. gentechscientific.comshimadzu.eu This provides more comprehensive data, aiding in peak identification and the assessment of peak purity. shimadzu.comshimadzu.eu The selection of an appropriate detection wavelength, usually the wavelength of maximum absorbance (λmax) of the compound, is critical for maximizing sensitivity. For many nitroaromatic compounds, a wavelength of 254 nm is commonly used. researchgate.netmtc-usa.com
Gradient Elution Programming
While isocratic elution (a constant mobile phase composition) can be effective for simple separations, it often falls short when analyzing complex mixtures containing this compound and its impurities. researchgate.net In such cases, gradient elution, where the mobile phase composition is systematically varied during the analytical run, is the preferred approach. lth.sechromatographyonline.com A typical gradient program might begin with a higher concentration of the aqueous phase to retain and separate more polar impurities. Subsequently, the concentration of the organic modifier is gradually increased to elute the target analyte and less polar impurities in a controlled manner. mtc-usa.comlth.se This technique enables the efficient separation of compounds with a wide range of polarities within a single analysis. chromatographyonline.com
Application in Purity Assessment and Impurity Profiling
HPLC is an indispensable tool for assessing the purity of this compound and for creating a detailed impurity profile. moravek.com The high resolving power of HPLC allows for the separation of the main compound from closely related substances, enabling the accurate determination of its percentage purity. moravek.com Impurity profiling involves the identification and quantification of each individual impurity present in the sample. This information is vital for monitoring the consistency of the manufacturing process and ensuring the quality of the final product. The sensitivity of modern HPLC methods allows for the detection and quantification of impurities even at trace levels. thermofisher.comchromatographyonline.com
Quantitative Determination in Drug Substances
In the pharmaceutical industry, validated HPLC methods are crucial for the quantitative determination of this compound, which may be present as a starting material, an intermediate, or an impurity in a drug substance. moravek.comamazonaws.com The validation of these analytical methods is performed in accordance with regulatory guidelines to ensure their reliability. This process involves a thorough evaluation of several performance characteristics, including linearity, accuracy, precision, specificity, and robustness. nih.gov A calibration curve is generated by analyzing a series of standards of known concentrations to establish a clear relationship between the detector response and the concentration of the analyte. This calibration allows for the precise quantification of this compound in unknown samples. nih.gov
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds such as this compound. nih.gov In a GC system, the sample is vaporized and introduced into a column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. nih.gov
When GC is coupled with a Mass Spectrometry (MS) detector, it becomes an exceptionally powerful analytical tool known as GC-MS. amazonaws.com The MS detector provides detailed information about the mass-to-charge ratio of the ionized fragments produced from the eluted compounds. nih.gov This fragmentation pattern acts as a unique molecular "fingerprint," enabling highly specific and confident identification of this compound. amazonaws.com GC-MS is particularly valuable for confirming the identity of the compound and for identifying unknown impurities that may be present in the sample. The technique is renowned for its excellent sensitivity and is widely employed in the analysis of complex mixtures. nih.govamazonaws.com
Below is an example of a typical HPLC method used for the analysis of nitroaromatic compounds:
Table 1: Example HPLC Method Parameters| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | PDA at 254 nm |
| Column Temperature | 30 °C |
Column Selection and Method Parameters
The choice of analytical technique and corresponding column and method parameters is contingent on the volatility and polarity of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, with Mass Spectrometry (MS) being the preferred detection method due to its high sensitivity and selectivity, which are essential for trace-level analysis of genotoxic impurities. rroij.comchromatographyonline.com
For GC-MS analysis, a capillary column with a non-polar stationary phase is effective. A validated method for the determination of several potential genotoxic impurities, including Methyl 2-methyl-3-nitrobenzoate, utilizes a fused silica (B1680970) capillary column. amazonaws.com The separation is achieved using a temperature gradient program to ensure the effective elution and separation of the analyte from the sample matrix. The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific mass fragments of the target compound. amazonaws.com
Below are the detailed parameters for a GC-MS method:
Table 1: GC-MS Method Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Instrument | Agilent 7890B or equivalent |
| Column | SPB-1, 100% dimethyl polysiloxane |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 1.0 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Injector Temperature | 240°C |
| Injection Volume | 2.0 µL |
| Split Ratio | 10:1 |
| Oven Program | Initial temp 180°C (hold 4 min), ramp at 20°C/min to 220°C (hold 19 min) |
| Total Run Time | 25 min |
| Mass Spectrometer | |
| Instrument | Agilent GCMS-5977A/B Single Quad MS or equivalent |
| Ionization Mode | Electron Impact (EI) |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| MS Transfer Line Temp | 250°C |
| Detection Mode | Selective Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 178 |
| Solvent Delay | 5.0 min |
Source: Adapted from Kasina et al., World Journal of Pharmaceutical Research, 2022. amazonaws.com
For HPLC or Ultra-Performance Liquid Chromatography (UPLC), a reverse-phase column is a suitable choice. For the structurally similar compound, 3-Methyl-2-nitrobenzoic acid, a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric acid or formic acid for MS compatibility) has been reported. rsc.org While specific parameters for this compound are not detailed in the available literature, a similar approach would likely be effective.
Sample Preparation Techniques (e.g., Derivatization)
Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte, especially when dealing with trace levels.
A common technique for the analysis of this compound from a solid matrix, such as a drug substance, is liquid-liquid extraction (LLE) . In a published method, the sample is first dissolved in an aqueous basic solution (e.g., 1N Sodium Hydroxide) and then extracted with a water-immiscible organic solvent like Methylene Chloride. amazonaws.com The organic layer, containing the analyte, is then collected for analysis. amazonaws.com This procedure effectively separates the non-polar analyte from a more polar matrix.
Derivatization is another powerful technique, particularly for enhancing the sensitivity of detection in LC-MS analysis. rsc.orgresearchgate.net Many neutral nitroaromatic compounds, including methyl nitrobenzoate esters, exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry. rsc.orgresearchgate.net A common derivatization strategy involves the chemical reduction of the nitro group to a more easily ionizable amino group. rsc.orgresearchgate.net This can be achieved using a reducing agent such as zinc dust in the presence of ammonium (B1175870) formate (B1220265). rsc.org The resulting amino derivative, Methyl 2-amino-3-methylbenzoate, is more amenable to ESI-MS analysis, leading to significantly lower detection limits. rsc.org
The general procedure for such a derivatization includes:
Dissolving the sample in a suitable organic solvent (e.g., Methanol, Acetonitrile) mixed with an ammonium formate solution. rsc.org
Adding zinc dust and agitating the mixture (e.g., by shaking or sonication). rsc.org
After the reaction is complete, the sample is diluted to the desired concentration and filtered or centrifuged before injection into the LC-MS system. rsc.org
Trace Level Determination of Related Genotoxic Impurities
The determination of this compound at trace levels is a significant analytical challenge due to the very low concentration limits required for genotoxic impurities, often in the parts-per-million (ppm) range relative to the main substance. rroij.comchromatographyonline.com The Threshold of Toxicological Concern (TTC) is a key concept that establishes a human exposure level of 1.5 µ g/day for a genotoxic impurity as being associated with an acceptable cancer risk. rsc.org This necessitates highly sensitive analytical methodologies. researchgate.net
Gas Chromatography coupled with Mass Spectrometry (GC-MS), especially when operated in Selective Ion Monitoring (SIM) mode, is a powerful technique for achieving the required sensitivity and selectivity for trace-level determination. amazonaws.com By focusing the mass spectrometer on specific ions characteristic of the analyte, background noise is significantly reduced, thereby improving the signal-to-noise ratio and lowering the detection limits. amazonaws.com For this compound, a quantification ion of m/z 178 has been successfully used. amazonaws.com
For LC-based methods, tandem mass spectrometry (LC-MS/MS) is often the technique of choice for trace-level quantification. nih.gov While direct LC-MS analysis of this compound may be hampered by its poor ionization, derivatization to its amino analogue can significantly enhance its response in the mass spectrometer, allowing for detection at the required low levels. rsc.orgresearchgate.net
Method Validation (Specificity, Linearity, LOD, LOQ, Precision, Accuracy)
Any analytical method used for the quantification of a potential genotoxic impurity must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. The key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
A GC-MS method for the determination of Methyl 2-methyl-3-nitrobenzoate as a genotoxic impurity has been validated, demonstrating its suitability for its intended purpose. amazonaws.com
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For the GC-MS method, the use of a specific mass fragment (m/z 178) for quantification ensures a high degree of specificity. amazonaws.com
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A validated method for genotoxic impurities demonstrated a linear relationship between concentration and response, with a correlation coefficient (r) greater than 0.990. amazonaws.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For trace analysis of genotoxic impurities, these values are critical. While specific values for this compound are not detailed in the available literature, typical GC-MS methods for similar genotoxic impurities can achieve LOQs in the low ppm range.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is recovered by the analysis is calculated. For a validated GC-MS method, the average recoveries were reported to be in the range of 84.2–107.6%. amazonaws.com
The table below summarizes the validation parameters for a representative analytical method for genotoxic impurities.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria/Typical Results |
| Specificity | No interference at the retention time of the analyte. |
| Linearity | |
| Correlation Coefficient (r) | ≥ 0.990 amazonaws.com |
| Accuracy (% Recovery) | 80 - 120% of the known amount added. A reported range for a similar analysis is 84.2–107.6%. amazonaws.com |
| Precision (%RSD) | |
| Repeatability (Intra-day) | Typically ≤ 15% at the LOQ level. |
| Intermediate Precision (Inter-day) | Typically ≤ 15% at the LOQ level. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
Note: The values presented are based on a combination of reported data for the analysis of Methyl 2-methyl-3-nitrobenzoate and typical acceptance criteria for the validation of analytical methods for trace-level impurities. amazonaws.com
Biodegradation and Environmental Transformation Studies of Nitrobenzoate Analogues
Microbial Degradation Pathways
The microbial breakdown of nitroaromatic compounds, including nitrobenzoate analogues, generally proceeds through two main initial strategies: reduction of the nitro group or oxidation of the aromatic ring. asm.orgnih.gov The specific pathway utilized by a microorganism is dependent on the species, the specific structure of the nitroaromatic compound, and environmental conditions. nih.gov
Reductive pathways are a common strategy for the initial transformation of nitroaromatic compounds. asm.orgnih.gov In this process, the highly electronegative nitro group is sequentially reduced to a nitroso, then a hydroxylamino, and finally an amino group. nih.govoup.com This reduction is typically catalyzed by a class of enzymes known as nitroreductases. oup.com The resulting amino-substituted aromatic compound is often less toxic and more amenable to further degradation. asm.org
For instance, the degradation of some nitrobenzoates proceeds through a reductive route, leading to the accumulation of aminobenzoates. asm.orgnih.gov While direct evidence for methyl 3-methyl-2-nitrobenzoate is not available, it is plausible that it could undergo a similar transformation to methyl 3-methyl-2-aminobenzoate. The reduction of the nitro group makes the aromatic ring more susceptible to subsequent oxidative attack and ring cleavage. nih.gov
Key Intermediates in Reductive Pathways:
Nitrosoaromatics
Hydroxylaminoaromatics
Aminoaromatics
Oxidative pathways initiate the degradation of nitroaromatic compounds by the enzymatic incorporation of one or two atoms of molecular oxygen into the aromatic ring. asm.orgnih.gov This is often catalyzed by monooxygenase or dioxygenase enzymes. nih.govomicsonline.org This initial oxidative attack can lead to the removal of the nitro group as nitrite (B80452), a process known as denitration. asm.orgnih.gov
For example, the bacterium Arthrobacter sp. SPG has been shown to degrade 2-nitrobenzoate (B253500) oxidatively. nih.gov A monooxygenase enzyme catalyzes the conversion of 2-nitrobenzoate to salicylate (B1505791) with the release of nitrite. nih.gov Similarly, Pseudomonas sp. strain JS51 degrades m-nitrobenzoate via a dioxygenase that incorporates both atoms of molecular oxygen to form protocatechuate, also releasing nitrite. nih.gov Given these examples, it is conceivable that this compound could be initially attacked by a dioxygenase, leading to the formation of a methylated catechol derivative and the release of the nitro group as nitrite.
Following the initial transformation (either reduction or oxidation) and often the formation of a dihydroxylated intermediate like catechol or a substituted catechol, the aromatic ring is cleaved. nih.govnih.gov This is a critical step in the mineralization of these compounds. The two most common ring cleavage strategies are the ortho (or β-ketoadipate) pathway and the meta (or catechol-2,3-dioxygenase) pathway. nih.govoup.com
Ortho-cleavage: In this pathway, the bond between the two hydroxyl-bearing carbon atoms of the catechol ring is broken by a catechol 1,2-dioxygenase. nih.gov This leads to the formation of cis,cis-muconic acid or its derivatives, which are then further metabolized. nih.gov The degradation of 2-nitrobenzoate by Arthrobacter sp. SPG proceeds through an ortho-cleavage pathway after the formation of catechol. nih.gov
Meta-cleavage: This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. oup.com This results in the formation of a 2-hydroxymuconic semialdehyde, which is then further processed. asm.org The degradation of some nitrotoluenes utilizes a meta-cleavage pathway for the breakdown of the resulting methylcatechol. nih.gov
The presence of a methyl group on the aromatic ring, as in this compound, can influence the type of ring cleavage pathway employed by the microorganism. nih.govoup.com
Enzymatic Mechanisms Involved in Nitroaromatic Biodegradation
The biodegradation of nitroaromatic compounds is mediated by a suite of specialized enzymes. nih.govomicsonline.org The key players in these metabolic pathways are nitroreductases, dioxygenases, and monooxygenases.
Nitroreductases are a diverse group of flavoenzymes that catalyze the reduction of the nitro group on aromatic and heterocyclic compounds using NAD(P)H as an electron donor. oup.com These enzymes are central to the reductive degradation pathways. nih.govoup.com They are broadly classified into two types based on their sensitivity to oxygen:
Type I (Oxygen-insensitive) Nitroreductases: These enzymes catalyze the two-electron reduction of the nitro group to a nitroso group, followed by another two-electron reduction to a hydroxylamino group. oup.com The hydroxylamino intermediate can then be further reduced to an amino group. These are the enzymes most commonly associated with productive biodegradation pathways. oup.com
Type II (Oxygen-sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a futile cycle and generating reactive oxygen species. oup.com
Nitroreductases often exhibit broad substrate specificity, enabling them to act on a variety of substituted nitroaromatics. oup.comresearchgate.net It is highly probable that a nitroreductase could catalyze the initial reduction of this compound.
Oxygenases are critical enzymes in the oxidative degradation of aromatic compounds. omicsonline.orgneliti.com They catalyze the incorporation of molecular oxygen into the aromatic ring, a key step that often destabilizes the ring and facilitates subsequent cleavage. omicsonline.org
Monooxygenases: These enzymes incorporate a single atom of molecular oxygen into the substrate, with the other oxygen atom being reduced to water. omicsonline.orgneliti.com In the context of nitroaromatic degradation, monooxygenases can hydroxylate the ring, leading to the elimination of the nitro group. nih.govomicsonline.org For example, a 2-nitrobenzoate-2-monooxygenase from Arthrobacter sp. SPG initiates the degradation of 2-nitrobenzoate by converting it to salicylate and nitrite. nih.govnih.gov
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. nih.govomicsonline.org This intermediate is then dehydrogenated to form a catechol or a substituted catechol. nih.gov This initial dioxygenation is often the first step in the complete mineralization of nitroaromatic compounds and can lead to the removal of the nitro group. asm.org For instance, 2-nitrotoluene (B74249) 2,3-dioxygenase initiates the degradation of 2-nitrotoluene by forming 3-methylcatechol (B131232) and nitrite. nih.gov
The specific type of oxygenase and its regioselectivity are crucial in determining the subsequent steps of the degradation pathway for a substituted nitrobenzoate like this compound.
Table of Research Findings on Nitrobenzoate Analogue Biodegradation
Table of Enzymes in Nitroaromatic Biodegradation
Factors Influencing Biodegradation Efficiency in Environmental Systems
The efficiency of microbial degradation of nitroaromatic compounds is governed by a complex interplay of chemical, physical, and biological factors.
Chemical Structure: The structure of the nitroaromatic compound itself is a primary determinant of its susceptibility to microbial attack. The number and position of nitro groups on the aromatic ring significantly influence its electronic properties. An increase in the number of electron-withdrawing nitro groups makes the aromatic ring more electron-deficient and thus more resistant to initial oxidative attacks by microbial oxygenase enzymes. mdpi.comasm.org Conversely, this electron deficiency can favor reductive attacks. researchgate.net For instance, the degradation of dinitro and trinitro compounds is often initiated by the addition of a hydride ion, a reductive process. nih.gov The presence of other substituents, such as methyl groups as in this compound, also modifies the molecule's properties and can affect enzyme recognition and transformation rates. usda.gov
Environmental Conditions: Key environmental parameters dictate the rate and extent of biodegradation. These include:
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic bacteria utilize oxygenases to incorporate oxygen into the aromatic ring, often leading to the removal of the nitro group as nitrite. mdpi.comnih.gov Anaerobic bacteria, on the other hand, typically reduce the nitro group to an amino group, which may or may not be further metabolized. nih.govnih.gov
pH and Temperature: Microbial activity is highly dependent on pH and temperature. Specific microorganisms that degrade nitroaromatics have optimal ranges for these parameters. For example, Pseudomonas frederiksbergensis strain NB-1, a nitrobenzene (B124822) degrader, exhibits a broad adaptive range for both temperature (4–35 °C) and pH (5–11). mdpi.com
Nutrient and Substrate Availability: The presence of other carbon and nitrogen sources can influence biodegradation. Some microorganisms can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. mdpi.com In other cases, the degradation is a cometabolic process, requiring an additional carbon source to provide the necessary reducing power for the transformation. nih.gov The concentration of the nitroaromatic compound is also critical; it must be high enough to support microbial growth but not so high as to be toxic. dtic.mil
Microbial Populations and Enzymes: The presence of microorganisms with the appropriate enzymatic machinery is essential for biodegradation. A variety of bacteria, fungi, and even algae have been shown to degrade nitroaromatic compounds. mdpi.com Key enzymes involved in these pathways include:
Nitroreductases: These enzymes catalyze the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups. mdpi.comnih.gov
Oxygenases (Mono- and Dioxygenases): These enzymes incorporate one or two atoms of oxygen into the aromatic ring, a crucial step in many aerobic degradation pathways that can lead to the elimination of the nitro group. mdpi.comnih.gov
The following table summarizes the key factors influencing the biodegradation of nitroaromatic compounds.
| Factor | Influence on Biodegradation | Examples |
| Chemical Structure | The number and position of nitro groups affect the molecule's susceptibility to oxidative or reductive attack. | More nitro groups increase resistance to oxidation but favor reduction. mdpi.comasm.org |
| Oxygen Availability | Determines whether aerobic (oxygenase-mediated) or anaerobic (reductase-mediated) pathways dominate. | Aerobic pathways often remove the nitro group as nitrite; anaerobic pathways typically reduce it to an amine. nih.govmdpi.comnih.gov |
| pH and Temperature | Affects the growth and enzymatic activity of degrading microorganisms. | Pseudomonas frederiksbergensis NB-1 has a wide pH (5-11) and temperature (4-35°C) range for nitrobenzene degradation. mdpi.com |
| Nutrient Availability | Can be a sole carbon/nitrogen source or require co-substrates for cometabolism. | Some bacteria use nitroaromatics as a sole growth substrate, while others require additional carbon sources. nih.govmdpi.com |
| Microbial Enzymes | The presence of specific enzymes like nitroreductases and oxygenases is crucial for degradation. | Nitroreductases reduce the nitro group, while oxygenases incorporate oxygen into the aromatic ring. mdpi.comnih.gov |
Bioremediation Potential of Nitroaromatic Contaminants
The ability of microorganisms to transform or mineralize nitroaromatic compounds forms the basis of bioremediation strategies for contaminated sites. cswab.org Bioremediation offers a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. mdpi.com
Mechanisms of Bioremediation: Bioremediation of nitroaromatic contaminants can occur through several microbial processes:
Mineralization: This is the complete degradation of a compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. For example, the fungus Phanerochaete chrysosporium can mineralize 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene. nih.gov
Biotransformation: This involves the microbial conversion of a contaminant into a less toxic or more easily degradable substance. A common example is the reduction of a nitro group to an amino group. nih.gov The resulting amino-aromatic compound may then be mineralized by the same or different microorganisms or become immobilized in the soil. nih.gov
Cometabolism: In this process, the microorganism does not obtain energy or nutrients from the degradation of the contaminant. Instead, the degradation is facilitated by enzymes produced for the metabolism of other substrates. nih.gov
Microorganisms with Bioremediation Potential: A diverse range of microorganisms have been identified for their ability to degrade nitroaromatic compounds.
Bacteria: Aerobic bacteria such as Pseudomonas, Comamonas, and Arthrobacter have been shown to degrade various nitrobenzoates and nitrotoluenes. mdpi.comnih.gov For instance, Pseudomonas sp. strain JS51 can grow on m-nitrobenzoate, and Comamonas sp. strain JS765 can utilize nitrobenzene as its sole source of carbon, nitrogen, and energy. mdpi.comnih.gov Anaerobic bacteria like Desulfovibrio and Clostridium species can reduce nitroaromatic compounds. nih.gov
Fungi: Lignin-degrading fungi, such as Phanerochaete chrysosporium, are particularly effective at degrading a wide range of nitroaromatic compounds due to their non-specific enzymatic systems. mdpi.comnih.gov
Yeast: Certain yeast strains, like Yarrowia lipolytica, have also demonstrated the ability to transform nitroaromatic compounds like TNT. mdpi.com
Applications and Strategies: Bioremediation can be applied in various ways, including:
Natural Attenuation: This relies on the intrinsic capabilities of the native microbial populations in soil and water to degrade contaminants without human intervention.
Biostimulation: This involves the addition of nutrients and electron acceptors (like oxygen) to stimulate the growth and activity of indigenous contaminant-degrading microorganisms.
Bioaugmentation: This strategy involves the introduction of specific, pre-grown microbial strains or consortia with known degradative capabilities to a contaminated site.
Bioreactors: For contaminated wastewater, bioreactors such as sequencing batch reactors (SBRs) can be used. These systems cultivate a high density of microorganisms, like aerobic granular sludge, to efficiently degrade high concentrations of nitroaromatic compounds. mdpi.com
The following table provides examples of microorganisms and their role in the bioremediation of nitroaromatic compounds.
| Microorganism | Type | Degradation Capability |
| Pseudomonas sp. | Bacterium | Degrades various nitroaromatics, including m-nitrobenzoate. nih.gov |
| Comamonas sp. | Bacterium | Utilizes nitrobenzene as a sole source of carbon, nitrogen, and energy. mdpi.com |
| Arthrobacter sp. | Bacterium | Metabolizes 2-nitrobenzoate. mdpi.com |
| Desulfovibrio sp. | Bacterium | Anaerobically reduces nitroaromatic compounds. nih.gov |
| Phanerochaete chrysosporium | Fungus | Mineralizes 2,4-dinitrotoluene and 2,4,6-trinitrotoluene. nih.gov |
| Yarrowia lipolytica | Yeast | Transforms TNT. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 3-methyl-2-nitrobenzoate in laboratory settings?
- Methodological Answer:
- Engineering Controls: Use local exhaust ventilation or closed systems to minimize inhalation exposure. Safety showers and eyewash stations must be accessible .
- Personal Protective Equipment (PPE): Wear dust respirators, nitrile gloves, safety goggles, and lab coats. Use face shields during bulk handling .
- Spill Management: Isolate the area, collect spills using non-sparking tools, and dispose of contaminated material in sealed containers. Avoid dispersal into drains .
- First Aid: For skin contact, wash with water and remove contaminated clothing. For eye exposure, rinse for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical optimization parameters?
- Methodological Answer:
- Esterification: React 3-methyl-2-nitrobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction completion via TLC or GC (>95% purity) .
- Nitro Group Introduction: Nitration of methyl 3-methylbenzoate using mixed HNO₃/H₂SO₄ at 0–5°C. Control temperature to avoid over-nitration or byproducts .
- Purification: Recrystallize from ethanol/water mixtures. Validate purity via GC or HPLC (>98% purity) .
Q. How should this compound be stored to ensure long-term stability, and what are the indicators of degradation?
- Methodological Answer:
- Storage Conditions: Keep in airtight containers in cool (<25°C), dark environments. Separate from oxidizers, acids, and bases .
- Degradation Signs: Discoloration (yellow to brown), clumping, or gas evolution. Test stability via periodic GC analysis .
- Decomposition Products: CO, CO₂, and nitrogen oxides may form under heat or fire .
Advanced Research Questions
Q. How can crystallographic data for this compound be effectively analyzed using software like SHELX and ORTEP?
- Methodological Answer:
- Structure Solution: Use SHELXD for phase determination from X-ray diffraction data. Refine with SHELXL, applying restraints for thermal motion and disorder .
- Visualization: Generate ORTEP-3 diagrams to map molecular geometry and intermolecular interactions. Anisotropic displacement parameters improve accuracy .
- Validation: Check for outliers in bond lengths/angles using CCDC databases (e.g., Mercury software) .
Q. What methodologies are recommended for investigating hydrogen bonding networks in this compound crystals?
- Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Use PLATON to quantify donor-acceptor distances and angles .
- Thermal Analysis: Correlate DSC/TGA data with hydrogen bond stability. Disruption of bonds often precedes melting .
- Computational Modeling: Optimize crystal packing with DFT (e.g., Gaussian) to predict interaction energies .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
- Methodological Answer:
- Cross-Validation: Compare experimental H/C NMR shifts with computed values (e.g., ACD/Labs or ChemDraw). Assign peaks using 2D NMR (COSY, HSQC) .
- IR Analysis: Identify nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches. Use deuterated solvents to eliminate OH interference .
- Contradiction Resolution: Re-examine reaction conditions for byproducts (e.g., isomerization during synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
